molecular formula C12H14ClN5OS B5549908 2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide

2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide

Cat. No.: B5549908
M. Wt: 311.79 g/mol
InChI Key: MFMLSBAFMKOMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide is a useful research compound. Its molecular formula is C12H14ClN5OS and its molecular weight is 311.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.0607590 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Crystallography

The study of structures like N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provides insights into molecular conformation and intermolecular interactions. Such compounds demonstrate the generation of three-dimensional arrays through various hydrogen bonds and π interactions, which are crucial for understanding molecular assembly and designing new materials with specific properties (Boechat et al., 2011).

Synthesis and Chemical Characterization

Research on compounds like 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives explores their synthesis and physical properties. These studies not only contribute to the development of new synthetic routes but also evaluate potential applications such as corrosion inhibitors (Yıldırım & Çetin, 2008).

Biological Activities and Applications

Compounds with a tetrazole or thiadiazole core structure, similar to 2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide, have been synthesized and evaluated for various biological activities. For instance, novel derivatives have been studied for their α-glucosidase inhibitory potential, suggesting potential applications in managing diabetes and related disorders (Iftikhar et al., 2019). Moreover, certain derivatives exhibit antimicrobial and antiviral activities, highlighting their potential in developing new therapeutic agents (Chen et al., 2010).

Environmental and Material Applications

Research into thiophene-based metal-organic frameworks (MOFs) constructed with thiophene-functionalized dicarboxylate demonstrates applications in luminescence sensing and pesticide removal. These findings indicate the role of such compounds in environmental monitoring and remediation efforts (Zhao et al., 2017).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information about this compound, it’s difficult to provide a detailed safety assessment .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5OS/c1-8(2)14-11(19)7-20-12-15-16-17-18(12)10-5-3-4-9(13)6-10/h3-6,8H,7H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMLSBAFMKOMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=NN1C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.